2-(3-bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(3-bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features both fluorine and bromine substituents on its aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the imidazo[1,2-a]pyridine core followed by selective bromination and fluorination. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(3-bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the development of probes and sensors for biological studies.
Industry: The compound can be utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromo-5-chlorophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(3-bromo-5-methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(3-bromo-5-phenylphenyl)-6-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
The uniqueness of 2-(3-bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
2768332-31-4 |
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Molecular Formula |
C14H7BrF2N2O |
Molecular Weight |
337.1 |
Purity |
95 |
Origin of Product |
United States |
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